molecular formula C15H18N6O2S2 B2445473 2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-26-1

2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2445473
CAS No.: 1116071-26-1
M. Wt: 378.47
InChI Key: HZKOZENRVAIKCW-UHFFFAOYSA-N
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Description

2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with a molecular formula of C15H18N6O2S2 and a molecular weight of 378.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-2-yl core. One common approach is to start with a suitable thieno[3,2-d]pyrimidin-2-yl derivative and then introduce the isopentyl group at the 3-position through nucleophilic substitution reactions[_{{{CITATION{{{2{METHYL 2-({[(3-ALLYL-4-OXO-5-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2 ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/r875864)[{{{CITATION{{{_3{2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL ...

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[3,2-d]pyrimidin-2-yl core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the core structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the thieno[3,2-d]pyrimidin-2-yl core, with different functional groups and substituents.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidines and related structures. Similar compounds include:

  • 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

  • 2-((3-allyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S2/c1-9(2)3-5-21-13(23)12-10(4-6-24-12)18-15(21)25-7-11(22)19-14-16-8-17-20-14/h4,6,8-9H,3,5,7H2,1-2H3,(H2,16,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKOZENRVAIKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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